2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has attracted significant interest in various scientific fields, particularly in medicinal chemistry and drug development. This compound features a unique molecular structure characterized by a pyrimidine core, which is substituted with both piperazine and pyrrolidine rings. Such structural attributes make it a versatile candidate for exploring biological activities and potential therapeutic applications.
The compound is classified as a pyrimidine derivative, which is part of a broader category of heterocyclic compounds. Its molecular formula is , and it is identified by the International Union of Pure and Applied Chemistry name 2-methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine. The compound has been documented in various chemical databases, including PubChem, where its properties and synthesis methods are detailed .
The synthesis of 2-methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps that include the formation of the piperazine and pyrrolidine rings as well as the introduction of the pyrimidine moiety. Commonly employed methods include:
The reaction conditions require careful optimization to achieve high yields and purity. For example, reactions may be conducted at temperatures ranging from 90 °C to 120 °C, using catalysts such as N,N-diisopropylethylamine to facilitate nucleophilic substitutions .
The molecular structure of 2-methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can be represented as follows:
The compound's structural data includes:
InChI=1S/C17H23N7/c1-14-20-15(22-6-2-3-7-22)12-16(21-14)23-8-10-24(11-9-23)17-13-18-4-5-19-17/h4-5,12-13H,2-3,6-11H2,1H3
This representation highlights the connectivity between the various atoms in the molecule .
The chemical reactivity of 2-methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine includes:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds and monitor reaction progress .
The mechanism of action for 2-methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific biological targets within cells. This interaction may modulate various biochemical pathways, potentially leading to effects such as:
Some notable physical properties include:
Chemical properties include:
Data gathered from spectral analysis (e.g., infrared spectroscopy) further supports these findings .
The applications of 2-methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine span several fields:
Pyrimidine derivatives represent a cornerstone of medicinal chemistry, with a documented history spanning over six decades as privileged scaffolds in drug discovery. The structural versatility of the pyrimidine nucleus allows for strategic substitutions that fine-tune electronic properties, solubility, and binding affinities toward biological targets. Early breakthroughs included antimetabolites like 5-fluorouracil (chemotherapy) and trimethoprim (antibiotic), which established the pharmacophoric significance of the pyrimidine ring. Contemporary research focuses on multi-substituted derivatives where nitrogen heterocycles—particularly piperazine and pyrrolidine—enhance pharmacokinetic profiles and target specificity. The compound 2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (CAS# 1706447-61-1, C~13~H~21~N~5~) exemplifies this evolution, incorporating both a piperazine moiety (enhancing water solubility and hydrogen bonding capacity) and a pyrrolidine group (contributing to conformational flexibility and lipophilicity) [3] [5]. Its structural framework aligns with advanced kinase inhibitors (e.g., PI3Kδ inhibitors like Idelalisib) and caspase modulators, highlighting the scaffold’s adaptability across therapeutic domains [5] [7].
Table 1: Evolution of Pyrimidine-Based Therapeutics
Era | Representative Compounds | Therapeutic Application | Structural Features |
---|---|---|---|
1950s-1960s | 5-Fluorouracil | Antineoplastic | Halogen substitution |
1970s-1980s | Trimethoprim, Zidovudine | Antibiotic, Antiviral | Aminopyrimidine, Azido group |
1990s-2000s | Imatinib (segment) | Kinase inhibition (Cancer) | Pyrimidine with piperazine |
2010s-Present | 2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine | Inflammation, Caspase inhibition | Dual heterocyclic substitution |
Lipid mediators like prostaglandins (PGs) and leukotrienes are potent signaling molecules derived from arachidonic acid, orchestrating inflammatory responses via cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Dysregulation of these pathways underpins chronic inflammation, pain, and autoimmune disorders. Pyrimidine derivatives demonstrate targeted interference with lipid mediator biosynthesis, offering alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors (coxibs), which carry cardiovascular and gastrointestinal risks [2]. Crucially, the substitution pattern on the pyrimidine core dictates inhibitory specificity. For instance:
Table 2: Key Lipid Mediators and Pyrimidine Inhibition Sites
Mediator | Biosynthetic Enzyme | Biological Role | Pyrimidine Inhibition Strategy |
---|---|---|---|
PGE~2~ | COX-1/2, PGES | Inflammation, Pain, Fever | C-5 alkyl substitution blocks COX-2 induction |
LTB~4~ | 5-LOX | Neutrophil chemotaxis | Iron chelation at LOX active site |
PGD~2~ | H-PGDS | Allergy, Immunomodulation | Competitive inhibition via heterocyclic stacking |
Beyond lipid pathways, this pyrimidine derivative exemplifies rational design for enzyme targeting. Its piperazine and pyrrolidine substituents enable dual mechanisms:
Table 3: Enzyme Targets of Piperazine/Pyrrolidine-Pyrimidine Hybrids
Enzyme Class | Specific Targets | Inhibitory Mechanism | Biological Outcome |
---|---|---|---|
Inflammatory Caspases | Caspase-1, Caspase-4 | Non-competitive; Disrupts active-site hydration | Reduced IL-1β, IL-18 maturation |
Lipid Oxygenases | 5-LOX, 12-LOX | Radical scavenging; Iron displacement | Suppressed leukotriene synthesis |
Phosphoinositide Kinases | PI3Kδ | H-bonding to hinge region (Val-828) | Impaired immune cell signaling |
The strategic incorporation of piperazine and pyrrolidine rings transforms the pyrimidine core into a multi-target scaffold capable of simultaneous interaction with polar (e.g., catalytic residues) and non-polar (e.g., allosteric pockets) enzyme domains. This synergy underpins its therapeutic potential in complex diseases like autoimmune disorders and cancer [5] [7] [8].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5